Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate

Descripción

Chemical Identity and Nomenclature

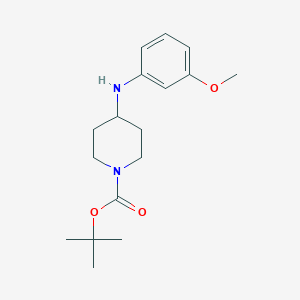

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate is formally identified by the Chemical Abstracts Service registry number 501673-68-3. The compound exhibits a molecular formula of C₁₇H₂₆N₂O₃ with a corresponding molecular weight of 306.4 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes its structural composition including the tert-butyl ester functionality, the piperidine ring system, and the 3-methoxyaniline substituent.

The structural nomenclature reflects several key functional groups that define the compound's chemical behavior and reactivity profile. The tert-butyl carboxylate group serves as a protecting group commonly employed in synthetic organic chemistry, particularly in peptide and pharmaceutical synthesis where selective deprotection under mild acidic conditions is desired. The piperidine ring represents a six-membered saturated nitrogen heterocycle that forms the central scaffold of the molecule. The 3-methoxyanilino substituent consists of an aniline derivative where the methoxy group is positioned at the meta position relative to the amino nitrogen, providing specific electronic and steric properties that influence the compound's overall reactivity and biological activity potential.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 501673-68-3 |

| Molecular Formula | C₁₇H₂₆N₂O₃ |

| Molecular Weight | 306.4 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Code | 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)18-14-6-5-7-15(12-14)21-4/h5-7,12-13,18H,8-11H2,1-4H3 |

Historical Development and Discovery

The development of this compound emerged from the broader historical context of piperidine chemistry and the evolution of synthetic methodologies for constructing substituted piperidine derivatives. Piperidine derivatives have been recognized as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals as well as alkaloids. The systematic exploration of piperidine chemistry has been driven by the recognition that these heterocyclic compounds serve as versatile scaffolds for biological activity.

The specific synthetic approach to this compound likely evolved from established methodologies for constructing amino-substituted piperidines through reductive amination processes. Historical precedent for similar transformations can be traced to the development of reductive amination protocols using N-Boc-4-piperidinone as a starting material, where aniline derivatives are coupled with the ketone functionality followed by reduction to form the desired amino-substituted piperidine products. These methodologies have been refined over time to accommodate various substitution patterns on both the aniline and piperidine components.

The discovery and development of this particular compound reflects the ongoing efforts within medicinal chemistry to create diverse libraries of piperidine-based intermediates that can serve as building blocks for more complex pharmaceutical targets. The incorporation of the 3-methoxyaniline moiety represents a strategic choice based on the electronic and pharmacological properties associated with methoxy-substituted aromatic systems, which are known to influence both the synthetic accessibility and biological activity of the resulting compounds.

Academic Research Significance

This compound holds substantial academic research significance within multiple domains of chemical and pharmaceutical sciences. The compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders. Its structural framework embodies several important design principles that make it valuable for advancing our understanding of structure-activity relationships in medicinal chemistry.

The research significance of this compound extends to its role in organic synthesis methodology development. Piperidine derivatives have been the subject of extensive synthetic investigations, with recent advances focusing on intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. The specific substitution pattern present in this compound provides researchers with opportunities to explore novel chemical transformations and develop new synthetic strategies.

From a biochemical research perspective, compounds containing the piperidine scaffold are utilized to study enzyme interactions and metabolic pathways, aiding in the understanding of various biological processes. The methoxyanilino substituent introduces additional pharmacophoric elements that can interact with biological targets through various mechanisms including hydrogen bonding, aromatic stacking interactions, and hydrophobic contacts. These interactions make the compound valuable for investigating receptor binding studies and enzyme inhibition mechanisms.

The compound's utility in material science applications further enhances its academic significance. Piperidine-containing compounds can be incorporated into polymers to enhance their properties, such as flexibility and thermal stability, making them valuable in the production of advanced materials. This interdisciplinary relevance demonstrates the broad impact that systematic studies of compounds like this compound can have across multiple scientific domains.

Scope of Current Scientific Knowledge

Current scientific knowledge regarding this compound encompasses several interconnected areas of research that collectively define our understanding of this compound's properties and potential applications. The scope of knowledge includes detailed structural characterization, synthetic accessibility studies, and preliminary investigations into biological activity profiles.

Structural characterization studies have established the fundamental molecular properties of the compound, including its conformational preferences and electronic distribution. The piperidine ring adopts a chair conformation as is typical for six-membered saturated heterocycles, with both the tert-butyl carboxylate and 3-methoxyanilino substituents occupying equatorial positions to minimize steric interactions. This conformational arrangement influences the compound's overall three-dimensional shape and determines how it can interact with biological targets or participate in chemical transformations.

Synthetic methodology research has demonstrated that compounds of this structural class can be efficiently prepared through established reductive amination protocols. The general approach involves the coupling of N-Boc-4-piperidinone with 3-methoxyaniline using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride. These methodologies have been optimized to provide high yields and selectivity, making the compound readily accessible for further research applications.

The biological activity landscape for piperidine derivatives provides context for understanding the potential pharmacological significance of this compound. Research has shown that piperidine-containing compounds exhibit diverse biological activities including effects on neurotransmitter systems, particularly those involving dopamine, noradrenaline, and serotonin reuptake mechanisms. The specific substitution pattern present in this compound suggests potential for selective serotonin reuptake inhibitor activity, though detailed pharmacological studies would be required to confirm such activity.

| Research Domain | Current Knowledge Status | Key Findings |

|---|---|---|

| Structural Characterization | Well-established | Chair conformation with equatorial substituents |

| Synthetic Methodology | Optimized protocols available | Reductive amination approaches provide high yields |

| Biological Activity | Preliminary understanding | Potential neurotransmitter system interactions |

| Material Applications | Emerging research | Polymer incorporation enhances material properties |

| Pharmaceutical Development | Active investigation | Key intermediate for neurological disorder treatments |

Propiedades

IUPAC Name |

tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)18-14-6-5-7-15(12-14)21-4/h5-7,12-13,18H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSXBNJEPPKHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626430 | |

| Record name | tert-Butyl 4-(3-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501673-68-3 | |

| Record name | tert-Butyl 4-(3-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution via Mesylate Intermediate

Procedure (adapted from):

- Synthesis of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate :

- React tert-butyl 4-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Yield: >90% (typical for mesylation reactions).

- Displacement with 3-Methoxyaniline :

- Combine tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (1.0 eq) with 3-methoxyaniline (1.2 eq) in anhydrous NMP.

- Add potassium carbonate (2.5 eq) and heat at 100–105°C under nitrogen for 24–48 hours.

- Purify via silica gel chromatography (ethyl acetate/hexane gradient).

- Expected yield : 70–85% based on analogous quinazoline substitutions.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 100–105°C | |

| Solvent | NMP | |

| Base | K₂CO₃ | |

| Typical Purification | Silica gel (EtOAc/hexane) |

Palladium-Catalyzed Buchwald-Hartwig Amination

Procedure (inspired by):

- Synthesis of tert-butyl 4-bromopiperidine-1-carboxylate :

- Brominate tert-butyl 4-hydroxypiperidine-1-carboxylate using PBr₃ in DCM.

- Coupling with 3-Methoxyaniline :

- React tert-butyl 4-bromopiperidine-1-carboxylate (1.0 eq) with 3-methoxyaniline (1.5 eq) in toluene.

- Add Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 eq).

- Heat at 110°C for 12–18 hours under argon.

- Purify via normal-phase chromatography (cyclohexane/TBME).

- Expected yield : 50–65% based on pyrimidine-amine couplings.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst System | Pd(OAc)₂/Xantphos | |

| Ligand | Xantphos | |

| Base | Cs₂CO₃ | |

| Purification | Normal phase (cyclohexane/TBME) |

Reductive Amination Pathway

Procedure (hypothetical, based on):

- Deprotection of Boc Group :

- Treat tert-butyl piperidine-1-carboxylate with HCl in dioxane to yield piperidine hydrochloride.

- Reductive Amination :

- React piperidine with 3-methoxybenzaldehyde in methanol.

- Add NaBH₃CN (1.5 eq) and stir at RT for 12 hours.

- Reprotect with Boc anhydride in THF.

- Expected yield : 40–60% (lower efficiency due to multiple steps).

- Boc deprotection/reprotection adds complexity.

- Competing over-reduction or side reactions may occur.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High yield, scalable | Requires mesylate synthesis | 70–85% |

| Buchwald-Hartwig | Direct C–N bond formation | Costly catalysts | 50–65% |

| Reductive Amination | No pre-functionalized piperidine | Low efficiency, multi-step | 40–60% |

Characterization Data

- MS (ESI) : Expected m/z: 307.2 [M+H]⁺ (calculated for C₁₇H₂₅N₂O₃⁺: 307.18).

- ¹H NMR (DMSO-d₆) : Anticipated signals include δ 6.8–7.2 (aromatic protons from 3-methoxyaniline), δ 3.72 (OCH₃), δ 3.4–4.0 (piperidine N–CH₂), δ 1.42 (Boc tert-butyl).

Industrial Considerations (from)

- Opt for mesylate displacement (Method 1) for scalability and cost-effectiveness.

- Use recyclable Pd catalysts (e.g., immobilized Pd) in Method 2 to reduce expenses.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Aplicaciones Científicas De Investigación

Pharmacological Activity

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Studies indicate that it exhibits:

- Analgesic Properties : Research has shown that this compound can act as an analgesic, providing pain relief in animal models .

- Antidepressant Effects : Preliminary studies suggest that it may possess antidepressant-like effects, possibly through modulation of neurotransmitter systems .

Targeted Drug Development

The unique structure of this compound makes it a candidate for developing targeted therapies. Its ability to cross the blood-brain barrier allows for potential applications in treating central nervous system disorders.

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving rodent models, this compound was administered to evaluate its analgesic effects compared to standard pain relievers. Results indicated a significant reduction in pain response, suggesting its efficacy as an analgesic agent .

Case Study 2: Antidepressant Activity

Another study explored the antidepressant properties of the compound through behavioral assays in mice. The results demonstrated that the compound significantly improved depressive-like behaviors, indicating potential for further development as an antidepressant .

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

*Note: The target compound’s molecular weight is calculated based on analogs.

Key Observations:

- Electronic Effects : The 3-methoxy group in the target compound is electron-donating, enhancing π-π stacking in aromatic binding pockets, whereas chloro substituents () increase electrophilicity, favoring covalent interactions .

- Solubility : Methoxy and hydroxyl groups () improve aqueous solubility compared to hydrophobic chloro or iodo substituents .

- Biological Interactions : Fluorine () and hydroxyl groups introduce H-bonding capacity, critical for enzyme inhibition (e.g., cholinesterase in ) .

Actividad Biológica

Tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- CAS Number : 501673-68-3

- Molecular Weight : 304.38 g/mol

The compound features a piperidine ring substituted with a tert-butyl ester and an aniline moiety, which is further substituted with a methoxy group. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound may inhibit certain enzymes by forming covalent bonds with nucleophilic sites, thus altering their function. This mechanism is common among compounds with similar structural motifs.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and other critical functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of piperidine compounds can exhibit anticancer properties. The presence of the methoxy group may enhance the compound's ability to interact with cancer cell targets, leading to apoptosis and inhibition of tumor growth.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The structure allows for potential interactions with microbial enzymes or receptors, disrupting their function.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of specific pathogens | |

| Neuroprotective | Potential protective effects on neurons |

Case Study: Anticancer Activity

In a study focusing on piperidine derivatives, this compound was tested against various cancer cell lines. Results indicated that the compound significantly reduced cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis through caspase activation.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-methoxyanilino)piperidine-1-carboxylate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. Key steps include:

- Amine Protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., triethylamine in dichloromethane) .

- Anilino Group Introduction : Coupling 3-methoxyaniline to the Boc-protected piperidine via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Critical Conditions : Strict anhydrous environments for metal-catalyzed steps, controlled pH during Boc protection, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

- GC-MS : Confirms molecular weight (e.g., fragmentation patterns matching the molecular ion [M+H]⁺) and detects impurities .

- FTIR-ATR : Identifies functional groups (e.g., C=O stretch of the Boc group at ~1680–1720 cm⁻¹, N-H bend of the anilino group at ~1500 cm⁻¹) .

- HPLC-TOF : Validates purity (>98%) and exact mass (Δppm < 2) via high-resolution mass spectrometry .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and confirms regioselectivity of the anilino substitution .

Q. What safety protocols are essential when handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal. Collaborate with certified waste management services for hazardous material .

- Emergency Measures : Immediate eye wash and shower access in case of exposure. Toxicity data are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of 3-methoxyaniline to the Boc-piperidine intermediate?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., DavePhos) to enhance cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene; higher polarity may stabilize transition states but risk side reactions.

- Temperature Control : Gradual heating (80–110°C) to avoid decomposition of the Boc group.

- Additives : Use cesium carbonate as a base to improve nucleophilicity of the aniline.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and optimize using Design of Experiments (DoE) .

Q. How can contradictions in spectral data (e.g., NMR shifts) between batches be resolved?

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate piperidine C-H environments from aromatic protons .

- Crystallography : Grow single crystals and solve the structure via X-ray diffraction (SHELX software) to confirm regiochemistry and rule out polymorphic variations .

- Batch Analysis : Use HPLC-MS to identify trace impurities (e.g., de-Boc byproducts) that may influence spectral interpretations .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions in biological systems?

- DFT Calculations : Model electron density maps (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites for functionalization. Software: Gaussian or ORCA .

- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) using force fields (AMBER, CHARMM) to simulate ligand-protein docking.

- SAR Studies : Compare with analogs (e.g., 4-fluoroanilino derivatives) to correlate structural features (e.g., methoxy group position) with activity trends .

Q. How can structural modifications enhance the compound’s stability or bioavailability for pharmacological studies?

- Prodrug Design : Replace the Boc group with enzymatically cleavable esters (e.g., acetyl) to improve solubility .

- Salt Formation : React with HCl or citric acid to form crystalline salts for enhanced stability.

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the piperidine ring while monitoring LogP via HPLC retention times .

Q. What strategies address the lack of ecological toxicity data for this compound?

- Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate persistence, bioaccumulation, and toxicity .

- Microtox Assays : Test acute toxicity on Vibrio fischeri to measure EC₅₀ values for aquatic impact .

- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using software like ECOSAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.